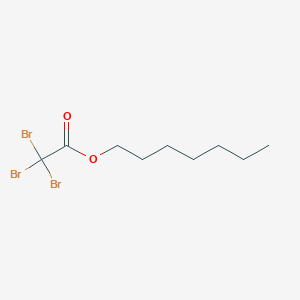
Heptyl tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl tribromoacetate is an organic compound with the molecular formula C9H15Br3O2. It is an ester derived from heptanol and tribromoacetic acid. This compound is characterized by the presence of three bromine atoms attached to the acetic acid moiety, making it a tribromoacetate ester. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl tribromoacetate can be synthesized through the esterification of heptanol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Reduction Reactions: The compound can be reduced to form heptyl acetate by removing the bromine atoms.
Hydrolysis: this compound can be hydrolyzed in the presence of water and a base to yield heptanol and tribromoacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in an aqueous medium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: The hydrolysis reaction is carried out under basic conditions using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include heptyl acetate and various substituted acetates.
Reduction Reactions: The major product is heptyl acetate.
Hydrolysis: The products are heptanol and tribromoacetic acid.
Applications De Recherche Scientifique
Heptyl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the tribromoacetate moiety into various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds
Mécanisme D'action
The mechanism of action of heptyl tribromoacetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of three bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The ester functional group allows it to participate in esterification and hydrolysis reactions. The molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromoacetic Acid: Similar in structure but lacks the heptyl group.
Heptyl Acetate: Similar ester structure but without the bromine atoms.
Heptyl Bromide: Contains the heptyl group and bromine but lacks the ester functionality.
Uniqueness
Heptyl tribromoacetate is unique due to the presence of both the heptyl group and the tribromoacetate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
90146-92-2 |
|---|---|
Formule moléculaire |
C9H15Br3O2 |
Poids moléculaire |
394.93 g/mol |
Nom IUPAC |
heptyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C9H15Br3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3 |
Clé InChI |
VQOUSLJYCMGUPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
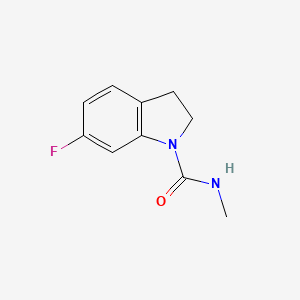
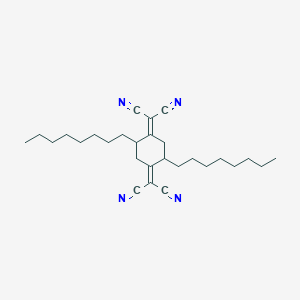

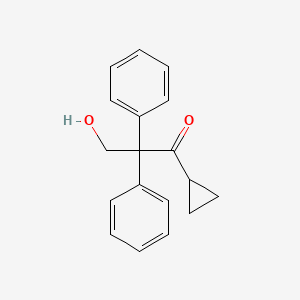


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
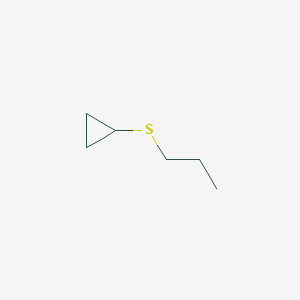
![N,N-Dipropyl-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazin-2-amine](/img/structure/B14381402.png)
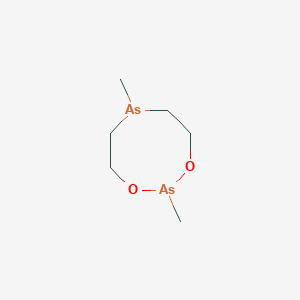
![1-[3-(3,7-Dimethylocta-2,6-dien-1-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14381410.png)
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
